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The Bacterial Enoyl-ACP Reductase (ENR) Family

The bacterial fatty acid synthesis (FAS-II) pathway is a validated target for antibacterial drug discovery
because its enzymes differ from their mammalian counterparts [1] [2]. The final and crucial step in each

elongation cycle of this pathway is performed by enoyl-ACP reductases (ENRs).

The table below summarizes the key ENR types found in bacteria:

ENR

Type Representative Organisms Key Characteristics

Fabl Escherichia coli, Most common and studied type; member of the short-chain
Staphylococcus aureus, dehydrogenase/reductase (SDR) superfamily; target of
Mycobacterium tuberculosis triclosan and isoniazid [1] [2].
(InhA)

FabK Streptococcus pneumoniae, A flavoprotein that uses FMN as a cofactor; structurally
Enterococcus faecalis unrelated to Fabl, thus conferring intrinsic resistance to

Fabl-specific inhibitors like triclosan [1].
FabL Bacillus subtilis A homologue of Fabl that also belongs to the SDR

superfamily but can have different cofactor preferences
and inhibitor susceptibility [2].
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ENR

T Representative Organisms Key Characteristics
ype

FabVv Vibrio cholerae, Pseudomonas Belongs to the medium-chain dehydrogenase/reductase
aeruginosa (MDR) family; another mechanism of resistance to Fabl-
directed drugs [2].

This diversity means that an inhibitor effective against one type of ENR (e.g., Fabl) may not work against

others (e.g., FabK), which is a critical consideration for developing narrow or broad-spectrum antibiotics [1]

[2].

Established Experimental Protocols for ENR Inhibition

The standard methodology for evaluating ENR inhibitors involves a cascade of experiments, from initial
enzymatic screening to cellular efficacy tests. The following diagram outlines a typical workflow for

characterizing a potential ENR inhibitor.
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Here are detailed protocols for the key assays in the workflow:

e Enzyme Inhibition Assay (ICso Determination) This spectrophotometric assay measures the inhibitor's

potency on the purified ENR enzyme. The reaction typically includes:
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o Buffer: 100 mM sodium phosphate or Pipes, pH 7.0-7.5 [1] [3].

o Cofactor: 100-200 uM NADH [1].

o Enzyme: Purified ENR (e.g., 1.67-3 pug/mL for E. coli Fabl) [1].

o Substrate: Crotonoyl-CoA or a synthetic, longer-chain substrate like DD-CoA (Dodecenoyl-
CoA) for MtinhA (e.g., 0.4-0.8 mM) [1] [3]. The reaction is initiated by adding the substrate, and
the oxidation of NADH to NAD* is monitored by the decrease in absorbance at 340 nm over
several minutes. The ICso is calculated by fitting the data to a standard inhibition model [1] [3]

[4].

¢ Cellular Efficacy and Target Engagement (MIC & Specificity) This evaluates the compound's ability to

inhibit bacterial growth and its specificity for the bacterial target.

o Minimum Inhibitory Concentration (MIC): Performed according to standards like CLSI
(formerly NCCLS) guidelines in a broth microdilution format to determine the lowest
concentration that prevents visible bacterial growth [1].

o Target Validation: Incorporation of radiolabeled precursors (e.g., 1*C-acetate) into fatty acids is
measured in the presence of the inhibitor. Specific ENR inhibitors will reduce fatty acid
synthesis. Further validation can be done using bacterial strains that underexpress the fabl
gene, which show increased sensitivity (a 4-8 fold decrease in MIC) to the inhibitor [1].

Data for Reference Inhibitors

While data for MtInhA-IN-1 is unavailable, the following table provides a comparison of other inhibitors

discussed in the literature, illustrating how selectivity and potency data are typically presented.

Inhibitor / Target Enzymatic .

) ) o Cellular Activity o o
Chemical Organism &  Activity (MIC) Key Findings & Selectivity
Series ENR (ICs0)

Thiopyridines E. coli Fabl 3to 25 uM 1 to 64 pg/mL (for  Inhibition of [**CJacetate
[1] S. aureus and B. incorporation into fatty acids
subtilis) confirmed target engagement
in cells. Correlation between
ICs0 and MIC supported Fabl-
specific action [1].

Labio_16 [5] [3] M. ICs0 and Inhibited growth Showed bactericidal activity
tuberculosis binding of M. tuberculosis  in a macrophage infection
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Inhibitor / Target Enzymatic L
) ) o Cellular Activity o o
Chemical Organism &  Activity (MIC) Key Findings & Selectivity
Series ENR (ICs0)
InhA (Fabl) affinity H37Rv and a model. No cytotoxicity
determined. multidrug- detected in HaCat, Vero, or
resistant strain. RAW 264.7 cell lines, and no
cardiotoxicity in a Zebrafish
model, indicating a potential
for selective toxicity [5] [3].
Diphenyl M. Inhibited Inhibited growth Most compounds showed no
Ethers (e.g., tuberculosis mtinhA of a model inhibition of enterobacteria
KEM4, KEM7) InhA (Fabl) enzymatic mycobacteria. growth and no toxic effects
[6] [7] activity. on MDCK and SH-SY5Y

mammalian cells, except for
one derivative (KEM10) [6]
[7].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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